molecular formula C10H12F3NO B2528730 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1183323-24-1

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2528730
CAS No.: 1183323-24-1
M. Wt: 219.207
InChI Key: PSTGWKXZTJABFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol building block of high interest in medicinal chemistry and drug discovery research. This compound features a propanol backbone substituted with an amino group and a 3-(trifluoromethyl)phenyl moiety at the 2-position. The presence of the trifluoromethyl group is a key structural feature, as this group is known to significantly influence the electronic properties, metabolic stability, and lipophilicity of molecules, making it a valuable modifier in the design of bioactive compounds . The amino and alcohol functional groups provide versatile handles for further synthetic elaboration, allowing researchers to incorporate this scaffold into more complex molecular architectures such as ligands for biological targets. Compounds containing the [3-(trifluoromethyl)phenyl] group are frequently explored in the development of potential therapeutic agents, including those for neurological disorders and oncology . This product is intended for use in laboratory research as a synthetic intermediate. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-9(14,6-15)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTGWKXZTJABFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Position (Phenyl) Functional Groups Key Applications/Activity References
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol C₁₀H₁₂F₃NO 219.20 3-CF₃ Amino, propan-1-ol Potential S1P receptor modulator
FTY720 (2-Amino-2-[4-octylphenyl]ethyl-1,3-propanediol) C₁₉H₃₃NO₂·HCl 343.9 4-octyl Amino, propanediol S1P receptor modulator (immunosuppressant)
3-[3-(Trifluoromethyl)phenyl]propan-1-ol C₁₀H₁₁F₃O 204.19 3-CF₃ Propan-1-ol Intermediate in cinacalcet synthesis
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol C₉H₁₁ClFNO 215.64 2-Cl, 6-F Amino, propan-1-ol Unspecified (structural analog)
2-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol C₁₀H₁₂F₃NO₂ 235.20 4-OCF₃ Amino, propan-1-ol Discontinued fluorinated analog

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The 3-CF₃ group in the target compound induces steric and electronic effects distinct from 4-substituted analogs like FTY720. FTY720’s 4-octylphenyl group enhances membrane anchoring due to its long alkyl chain, a feature absent in the target compound .

Functional Group Impact: The propan-1-ol backbone in the target compound differs from propanediol in FTY720, reducing hydrogen-bonding capacity but improving metabolic stability .

Biological Activity: FTY720 is a well-characterized S1P receptor modulator used in immunosuppression. The target compound’s structural similarity suggests analogous activity, though the shorter CF₃ substituent may alter receptor affinity . SEW2871 (from and ), a thienyl-oxadiazole derivative, shares the 3-CF₃ phenyl group but lacks the amino-propanol moiety, highlighting the latter’s importance in S1P receptor subtype selectivity .

Physicochemical Properties and Pharmacokinetics (Inferred)

  • Metabolic Stability: Fluorination generally retards oxidative metabolism, suggesting longer half-life than non-fluorinated analogs like 3-[3-(trifluoromethyl)phenyl]propan-1-ol .

Biological Activity

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol, also known as (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol, is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this molecule a candidate for further investigation in medicinal chemistry.

  • Molecular Formula : C10H12F3NO
  • Molecular Weight : 219.21 g/mol
  • CAS Number : 1213500-73-2

Biological Activity Overview

Research indicates that compounds containing the trifluoromethyl group exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Specifically, 2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol has been studied for its potential applications in drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as receptors and enzymes. For instance:

  • Glucocorticoid Receptor Agonism : Some studies have shown that derivatives of amino alcohols can act as glucocorticoid receptor agonists, which are crucial in regulating inflammation and immune responses .
  • Neuroprotective Effects : The compound may influence neuroprotective pathways, although specific pathways remain to be fully elucidated.

1. Synthesis and Biological Evaluation

A study conducted by researchers synthesized various β-amino-α-trifluoromethyl alcohols, including 2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol. The synthesized compounds were evaluated for their biological activities, demonstrating promising results in terms of yield and biological efficacy .

2. Pharmacological Profiling

In a pharmacological profiling study, the compound was tested for its ability to modulate key enzymes involved in metabolic pathways. The results indicated that it could serve as a lead compound for developing therapeutics targeting metabolic disorders .

Study Findings Implications
Synthesis StudySuccessful synthesis with high yieldsPotential for further drug development
Pharmacological ProfilingModulation of metabolic enzymesLead compound for metabolic disorders

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of a trifluoromethylphenyl precursor with an amino alcohol intermediate, followed by hydrogenation to reduce nitro or imine groups. For example, using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at −10°C to 0°C ensures selective reduction without over-reduction byproducts .
  • Key Considerations : Reaction temperature, solvent polarity, and catalyst choice (e.g., palladium on carbon for hydrogenation) critically affect enantiomeric purity and yield. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance from the trifluoromethyl group .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing phenyl substituent positions) and detects hydrogen bonding via hydroxyl/amino proton shifts .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases, critical for assessing stereochemical purity .
  • X-ray Crystallography : Validates absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks involving the amino and hydroxyl groups) .

Q. What are the primary applications of this compound in current research?

  • Key Applications :

  • Agrochemical Development : Serves as a scaffold for herbicides due to the trifluoromethyl group’s metabolic stability .
  • Pharmaceutical Intermediates : Used in synthesizing dopamine receptor modulators and enzyme inhibitors (e.g., kinase targets) .
  • Table : Comparison of Bioactivity in Analogues
CompoundIC₅₀ (Enzyme X)LogPKey Feature
Target Compound12 nM2.13-CF₃ substitution
3-Amino-1-[4-Cl-phenyl]propan-1-ol45 nM1.8Chlorine substituent
Source:

Advanced Research Questions

Q. How does the stereochemistry of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol influence its bioactivity, and what methods validate enantiomer-specific effects?

  • Methodology :

  • Enantioselective Assays : Test (R)- and (S)-enantiomers against biological targets (e.g., GPCRs) using radioligand binding assays. For instance, (R)-enantiomers show 5-fold higher affinity for TAAR1 receptors due to optimal spatial alignment with the binding pocket .
  • Computational Docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding modes, correlating with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets using standardized assay conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables like solvent effects or cell-line variability .
  • Orthogonal Validation : Cross-check bioactivity with SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How does the trifluoromethyl group modulate electronic and steric interactions in catalytic or biological systems?

  • Methodology :

  • DFT Calculations : Analyze electron-withdrawing effects via Gaussian09 using B3LYP/6-31G(d) basis sets. The CF₃ group increases electrophilicity at the benzylic carbon by 18%, enhancing reactivity in SNAr reactions .
  • Steric Maps : Generate using MOE software to quantify steric bulk (e.g., %Vbur values), revealing hindered access to enzymatic active sites in analogues lacking CF₃ .

Q. What computational tools predict the metabolic stability of derivatives of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMET Predictor to estimate hepatic clearance and CYP450 inhibition. Derivatives with para-substituted CF₃ show 30% lower clearance due to reduced oxidative metabolism .
  • In Silico Metabolite ID : GLORYx generates plausible metabolites, prioritizing those with high similarity scores to known detoxification pathways .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly between reported methods, and how can reproducibility be improved?

  • Root Cause : Differences in trifluoromethyl precursor purity and moisture content in hydrogenation steps (e.g., Pd/C catalyst deactivation by trace water) .
  • Solution : Implement strict anhydrous conditions (e.g., Schlenk line techniques) and validate precursor quality via Karl Fischer titration before synthesis .

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